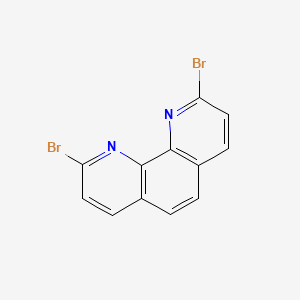

2,9-Dibromo-1,10-phenanthroline

Beschreibung

Overview of 1,10-Phenanthroline (B135089) Ligands in Coordination Chemistry

1,10-Phenanthroline (phen) and its derivatives are foundational ligands in the field of coordination chemistry. ed.ac.ukresearchgate.net Their history is intertwined with the development of understanding metal-ligand interactions. The rigid, planar structure of the phenanthroline core, containing two nitrogen atoms in a specific arrangement, allows it to act as a powerful chelating agent for a vast array of metal ions. alfachemic.comrsc.orgresearchgate.net This ability to form stable complexes has been instrumental in various applications, from analytical chemistry, where complexes like ferroin (B110374) ([Fe(phen)₃]²⁺) are used as redox indicators, to bioinorganic chemistry, where phenanthroline-based complexes are studied for their interactions with DNA. ed.ac.ukwikipedia.org The significance of phenanthroline ligands also extends to catalysis and materials science, where their complexes exhibit valuable photochemical and photophysical properties. alfachemic.com

The 1,10-phenanthroline molecule is not merely a ligand but a highly adaptable scaffold for constructing more complex molecular architectures. ed.ac.ukrsc.org Its chemical versatility allows for the introduction of various functional groups at different positions on its aromatic rings. alfachemic.comnih.gov This functionalization enables the fine-tuning of the ligand's electronic and steric properties, leading to the creation of tailored molecules for specific purposes. nih.gov Researchers have utilized 1,10-phenanthroline as a building block to synthesize:

Luminescent Molecules and Materials: The rigid and aromatic nature of phenanthroline contributes to the desirable photophysical properties of its metal complexes, which are used in developing luminescent materials for analytical and technological applications. rsc.orgresearchgate.net

Supramolecular Assemblies: The defined geometry of phenanthroline makes it an ideal component for constructing intricate supramolecular structures like catenanes and rotaxanes. nih.gov

Chemosensors: By incorporating phenanthroline into larger molecules, scientists have developed chemosensors capable of selectively detecting specific metal ions and anions. ed.ac.uk

Phenanthroline ligands are characterized by a set of distinct properties that underpin their widespread use in chemistry. rsc.orgresearchgate.net

| Property | Description |

| Structure | A planar, rigid, and aromatic heterocyclic compound with the chemical formula C₁₂H₈N₂. chemicalbook.comsolubilityofthings.com This rigidity is a key factor in the pre-organization of the ligand for metal ion binding. ed.ac.uk |

| Chelating Ability | Acts as a bidentate ligand, using its two nitrogen atoms to form stable five-membered rings with a wide variety of metal ions. researchgate.netwisdomlib.org It has a strong affinity for many transition metals. nih.gov |

| Electronic Nature | An excellent electron acceptor with good coordination ability, particularly for metal ions in low oxidation states. alfachemic.com The aromatic system gives it unique stability and optical properties. chemicalbook.com |

| Solubility | Generally a white to pale yellow crystalline solid. chemicalbook.comsolubilityofthings.com It is soluble in organic solvents and moderately soluble in polar solvents like water and alcohols. solubilityofthings.comwikipedia.org |

| Reactivity | The phenanthroline ring can undergo various chemical modifications, such as electrophilic substitution, allowing for the introduction of functional groups that can alter its properties. alfachemic.com The carbon atoms at positions rsc.orgwikipedia.org, ed.ac.uksolubilityofthings.com, chemicalbook.comwisdomlib.org, and researchgate.netresearchgate.net each have specific reactivity. nih.gov |

Specificity of 2,9-Dibromo-1,10-phenanthroline

The introduction of two bromine atoms onto the 1,10-phenanthroline framework can result in several structural isomers, each with distinct properties. The position of the bromine substituents significantly influences the electronic character, steric hindrance, and coordination chemistry of the resulting ligand. evitachem.comrsc.org

| Isomer | Position of Bromine Atoms | Key Characteristics |

| This compound | 2 and 9 | Bromine atoms are adjacent to the nitrogen donor atoms, creating significant steric hindrance that influences the geometry of metal complexes. wikipedia.org |

| 3,8-Dibromo-1,10-phenanthroline (B9566) | 3 and 8 | A symmetrical derivative where the bromine atoms are further from the coordinating nitrogens. evitachem.com |

| 4,7-Dibromo-1,10-phenanthroline | 4 and 7 | Another symmetrical isomer where the bromine atoms are on the central aromatic ring, affecting the electronic properties. evitachem.com |

The synthesis of these various isomers can be challenging, often requiring specific and sometimes complex synthetic routes to achieve the desired substitution pattern. researchgate.net

The placement of bromine atoms at the 2 and 9 positions of the 1,10-phenanthroline ring is of particular strategic importance in coordination chemistry. This specific substitution pattern imparts unique characteristics to the ligand that are not observed in other isomers.

The primary effect of the 2,9-dibromo substitution is the introduction of significant steric bulk in close proximity to the nitrogen donor atoms. wikipedia.org This steric hindrance plays a crucial role in controlling the coordination environment around a metal center. For instance, while the parent 1,10-phenanthroline can readily form complexes with three ligands per metal ion (e.g., [Fe(phen)₃]²⁺), the bulky bromine atoms in the 2,9-disubstituted derivatives can prevent the coordination of multiple ligands. wikipedia.org This property is exploited to favor the formation of complexes with lower coordination numbers and specific geometries, such as tetrahedral or trigonal arrangements. wikipedia.org

Furthermore, the bromine atoms serve as versatile synthetic handles. They can be readily replaced or modified through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the straightforward synthesis of more complex and functionalized ligands from the this compound precursor, opening avenues for the design of novel catalysts, sensors, and materials with tailored properties.

Research Trajectories for Halogenated Phenanthrolines

The functionalization of the 1,10-phenanthroline scaffold, particularly with halogens, is a key driver of its expanding role in various scientific fields. acs.org The specific placement of halogens, such as in this compound, allows for precise tuning of the molecule's electronic properties, reactivity, and steric profile. This has opened up several promising research trajectories.

One of the most active areas of investigation is the use of halogenated phenanthrolines as precursors in cross-coupling reactions to introduce a wide variety of substituents. acs.org This approach, however, faces the challenge that phenanthroline and its derivatives can act as effective chelators for the transition metal catalysts used in these reactions. acs.org Future research will likely focus on developing more robust catalytic systems that can overcome this limitation.

Another significant trajectory lies in the development of advanced materials. The controlled incorporation of phenanthroline moieties into polymers is being explored for creating novel macromolecular structures. nih.gov These functional polymers, which can complex with metal ions, have potential applications in areas such as single-chain nanoparticle formation and the development of luminescent metallo-polymers with lanthanide ions. nih.gov

Furthermore, the unique properties of halogenated phenanthrolines are being harnessed to create sophisticated molecular switches and sensors. rsc.orgnih.gov By integrating photochromic units or other responsive groups onto the phenanthroline backbone, researchers are designing molecules that can change their properties in response to external stimuli like light. nih.gov This opens up possibilities for applications in molecular electronics and targeted drug delivery. The ability of phenanthroline derivatives to act as chemosensors for various cations and anions is also a growing field of study, with the potential for developing new tools for environmental and biological monitoring. rsc.org

In the context of medicinal chemistry, beyond G-quadruplex binders, the broader class of halogenated heterocyclic compounds is being investigated for a range of therapeutic applications. mdpi.com The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com Therefore, the synthesis of novel halogenated phenanthrolines and the exploration of their biological activities will continue to be a vibrant area of research, with the aim of discovering new therapeutic agents. mdpi.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,9-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLGXYVSHITTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572878 | |

| Record name | 2,9-Dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39069-02-8 | |

| Record name | 2,9-Dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2,9-Dibromo-1,10-phenanthroline

The synthesis of this compound is most effectively achieved through the transformation of a key precursor, 2,9-dichloro-1,10-phenanthroline (B1330746), or its immediate synthetic intermediate.

The functionalization of the 2,9-positions of the 1,10-phenanthroline (B135089) ligand is a crucial step for creating versatile building blocks for further chemical synthesis. tandfonline.com Among these, 2,9-dihalo-1,10-phenanthrolines are particularly important starting materials. tandfonline.com

The key improvements include:

A more efficient conversion of the N,N'-annelated intermediate to the corresponding dione (B5365651) using potassium tert-butoxide and tert-butanol, with air as the oxidant. This step achieves a 79% yield, more than double the 35% yield from previous methods. tandfonline.comtandfonline.com

The final chlorination step, reacting the dione with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), proceeds with a high yield of 85%. tandfonline.comtandfonline.com

The reaction involves suspending the intermediate dione in POCl₃, adding PCl₅, and refluxing the mixture at 110°C under a nitrogen atmosphere for 8 hours. tandfonline.com After distilling off the excess POCl₃, the residue is neutralized with aqueous ammonia (B1221849) to precipitate the product, which is then recrystallized from methanol. tandfonline.com

Table 1: Comparison of Synthetic Routes for 2,9-Dichloro-1,10-phenanthroline

| Synthetic Route | Number of Steps | Overall Yield | Key Reagents | Reference |

|---|---|---|---|---|

| Conventional | 6 | 44% | Not detailed | tandfonline.com |

| Improved | 3 | 67% | 1,3-dibromopropane (B121459), t-BuOK/t-BuOH, PCl₅/POCl₃ | tandfonline.comtandfonline.com |

The initial step in the improved synthesis of the dichloro precursor is the alkylation of 1,10-phenanthroline. tandfonline.comtandfonline.com This is achieved by reacting 1,10-phenanthroline with 1,3-dibromopropane to form an N,N'-trimethylene-bridged intermediate. tandfonline.comresearchgate.net Researchers found that conducting this reaction in chlorobenzene (B131634) results in a quantitative yield, an improvement over the previously reported 88% yield when using nitrobenzene (B124822) as the solvent. tandfonline.comtandfonline.com This initial protection of the nitrogen atoms is a critical step that facilitates the subsequent functionalization at the 2 and 9 positions. researchgate.net

While direct bromination of the 1,10-phenanthroline core is possible, it typically occurs at other positions (such as 3,8- or 5,6-) and requires harsh conditions. cdnsciencepub.comresearchgate.net The synthesis of the 2,9-dibromo isomer is achieved more strategically.

An effective method for synthesizing this compound involves using the same N,N'-annelated dione intermediate prepared for the synthesis of the dichloro-analogue. tandfonline.com By reacting this dione with phosphorus tribromide (PBr₃), the dibromo product can be obtained in an 81% yield. tandfonline.com

Alternatively, the already synthesized 2,9-dichloro-1,10-phenanthroline can be converted to this compound by treatment with PBr₃. researchgate.net This demonstrates the utility of the dichloro-compound as a direct precursor to its bromo-counterpart.

Direct Bromination Approaches

Alternative Brominating Agents and Solvents

The synthesis of brominated 1,10-phenanthrolines can be achieved through various methods, moving beyond traditional multi-step Skraup syntheses which are often low-yielding and use hazardous materials. researchgate.net The direct bromination of the 1,10-phenanthroline core is challenging due to the electron-withdrawing nature of the imine nitrogens, which deactivates the aromatic system towards electrophilic substitution and requires harsh conditions. researchgate.net

Research has demonstrated the efficacy of alternative catalytic systems for the bromination of 1,10-phenanthroline. One effective method involves the use of bromine (Br₂) in the presence of sulfur dichloride (SCl₂) and pyridine. researchgate.net SCl₂ acts as a medium-strength Lewis acid catalyst, proving more efficient than weaker catalysts like sulfur chloride (S₂Cl₂) or stronger ones like thionyl chloride (SOCl₂). researchgate.net This method has been successful in producing various brominated derivatives, including 3,8-dibromo-1,10-phenanthroline (B9566). researchgate.netresearchgate.net The choice of solvent also plays a critical role; for instance, refluxing in 1-chlorobutane (B31608) has been utilized as the reaction medium. researchgate.net

A summary of reaction conditions for the bromination of 1,10-phenanthroline monohydrate using SCl₂ is presented below.

Table 1: Bromination of 1,10-phenanthroline monohydrate

| Catalyst | Solvent | Temperature | Time | Products |

|---|

Nucleophilic Substitution Reactions to Form Brominated Derivatives

An alternative route to obtaining this compound involves nucleophilic substitution reactions on pre-functionalized phenanthroline precursors. One documented synthesis starts from 2,9-dichloro-1,10-phenanthroline. chemicalbook.com By treating the dichloro-derivative with phosphorus tribromide (PBr₃) at elevated temperatures (165°C), a halogen exchange reaction occurs, yielding the target this compound. chemicalbook.com This transformation represents a direct and efficient method for introducing bromine atoms at the 2 and 9 positions.

Further transformations of brominated phenanthrolines can lead to other derivatives. For example, this compound can undergo oxidation to form this compound-5,6-dione. chemicalbook.com This reaction is typically carried out using a strong oxidizing mixture, such as nitric acid and sulfuric acid, in the presence of potassium bromide. The initial step involves heating the mixture, followed by neutralization to precipitate the product. chemicalbook.com

Yield Optimization and Purification Strategies

Optimizing reaction yields and developing effective purification strategies are crucial for the practical application of this compound. In the synthesis via nucleophilic substitution from 2,9-dichloro-1,10-phenanthroline, a yield of 81.1% has been reported. chemicalbook.com The purification protocol for this method involves several steps:

Cooling the reaction mixture.

Neutralizing with an aqueous sodium hydrogen carbonate solution.

Filtering the resulting solid.

Washing the filtrate with methanol.

Extracting the solid with chloroform (B151607).

Drying the organic phase over anhydrous sodium sulfate, followed by filtration and concentration to obtain the pure product. chemicalbook.com

For derivatives obtained through oxidation, such as this compound-5,6-dione, purification is commonly achieved using silica (B1680970) gel column chromatography with chloroform as the eluent. chemicalbook.com This chromatographic method allows for the separation of the desired product from byproducts and unreacted starting materials. chemicalbook.com

Chemical Reactivity and Derivatization

The bromine atoms in this compound serve as versatile handles for further molecular elaboration through various chemical reactions, most notably transition-metal-catalyzed cross-coupling. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized phenanthroline derivatives. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of two bromo substituents on the 1,10-phenanthroline scaffold makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The electron-deficient nature of the phenanthroline ring can influence the reactivity of the C-Br bonds in these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. libretexts.org

In the context of dibromo-phenanthrolines, the Suzuki-Miyaura reaction allows for the introduction of aryl, vinyl, or alkyl groups. The general scheme involves the coupling of the dibromo-phenanthroline with a boronic acid or ester. A notable application demonstrated the efficient coupling of 3,8-dibromo-1,10-phenanthroline with an alkynylborate complex, which was generated in situ from a terminal alkyne. nasa.govnasa.gov This specific variant, which uses B-methoxy-9-borabicyclo[3.3.1]nonane (B-methoxy-9-BBN) to activate the alkyne, successfully yielded the disubstituted product in 74% yield without the issue of polymerization that can affect other coupling methods. nasa.govnasa.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₂Cl₂ in a solvent such as THF. nasa.gov Although this example uses the 3,8-isomer, the methodology is broadly applicable to this compound.

Table 2: Example of Suzuki-Miyaura Coupling with a Dibromo-phenanthroline

| Substrate | Coupling Partner | Catalyst | Base/Activator | Solvent | Yield |

|---|

The Sonogashira coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by a copper(I) salt, such as copper iodide, and requires an amine base. nasa.govwikipedia.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) catalyst is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. nasa.gov The copper cycle generates the crucial copper acetylide from the terminal alkyne, the copper(I) salt, and the base. wikipedia.org

While highly effective for many substrates, direct Sonogashira coupling with bifunctional substrates like dibromo-phenanthrolines can sometimes be problematic. For instance, the reaction of 3,8-dibromo-1,10-phenanthroline with a diethynylbenzene under standard Sonogashira conditions led to the formation of an intractable polymer due to homo-coupling side reactions promoted by the copper catalyst. researchgate.netnasa.govnasa.gov However, for monofunctional couplings or with different substrates, the Sonogashira reaction remains a valuable tool. The reaction can be performed at room temperature using catalysts like a combination of Pd(PhCN)₂Cl₂ and P(t-Bu)₃. researchgate.net

Table 3: General Conditions for Sonogashira Coupling

| Substrate | Coupling Partner | Palladium Catalyst | Copper Co-catalyst | Base |

|---|

Nucleophilic Substitution of Bromine Atoms

The bromine atoms in this compound are susceptible to nucleophilic substitution, providing a straightforward method for introducing heteroatom-containing functional groups. This reactivity is enhanced by the electron-withdrawing nature of the phenanthroline ring system.

A notable example is the synthesis of 2,9-diamino-1,10-phenanthroline. This transformation can be achieved by reacting 2,9-dichloro-1,10-phenanthroline with acetamide (B32628) and potassium carbonate at high temperatures. chemicalbook.com A similar principle applies to the dibromo analogue. These amino-functionalized phenanthrolines are valuable intermediates in the synthesis of more complex molecules. ontosight.ai

Formation of Functionalized Derivatives (e.g., dialkoxy, diamino, diacetyl analogues)

The versatile reactivity of this compound allows for the synthesis of a wide range of functionalized derivatives.

Dialkoxy Derivatives: The synthesis of 2,9-dialkoxy-1,10-phenanthrolines can be achieved through nucleophilic substitution of the bromine atoms with alkoxides.

Diamino Derivatives: As mentioned previously, 2,9-diamino-1,10-phenanthroline can be synthesized from the corresponding dihalo-phenanthroline. chemicalbook.comontosight.ai These derivatives are of interest for their potential applications in materials science and as ligands for metal complexes. ontosight.airesearchgate.net

Diacetyl Analogues: The synthesis of 2,9-diacyl-1,10-phenanthrolines has been developed, providing another class of functionalized phenanthroline derivatives. researchgate.netresearchgate.net

Oxidation Reactions and Dione Formation (e.g., this compound-5,6-dione)

The phenanthroline core can undergo oxidation reactions to form dione derivatives. Specifically, this compound can be oxidized to form this compound-5,6-dione. sigmaaldrich.comchemicalbook.comchemicalbook.com This dione is a valuable intermediate for further synthetic transformations. The synthesis of related phenanthroline-5,6-diones has been reported, highlighting the accessibility of this class of compounds. rsc.org The coordination properties of 1,10-phenanthroline-5,6-dione (B1662461) have also been investigated. rsc.org

Coordination Chemistry of 2,9 Dibromo 1,10 Phenanthroline

Ligand Design and Binding Characteristics

The coordination behavior of 2,9-dibromo-1,10-phenanthroline is intrinsically linked to its molecular structure and the electronic influence of its substituents.

Bidentate Nature and Chelating Capability

Like its parent compound, 1,10-phenanthroline (B135089), this compound acts as a bidentate chelating ligand, coordinating to metal ions through its two nitrogen atoms. guidechem.comresearchgate.net The rigid, planar structure of the phenanthroline core preorganizes these nitrogen donors for effective chelation, leading to the formation of stable five-membered ring complexes with a variety of metal ions. researchgate.netchemicalbook.com This inherent chelating ability is a fundamental aspect of its coordination chemistry, providing a stable framework for the construction of complex molecular architectures. guidechem.com

The crystal structure of this compound reveals an orthorhombic system, and the molecules form a stable one-dimensional layered structure through π-π stacking interactions. chemicalbook.com This intermolecular association is an important consideration in the solid-state packing of its metal complexes.

Influence of Bromine Substituents on Electronic Properties and Reactivity

The introduction of bromine atoms at the 2 and 9 positions of the 1,10-phenanthroline ring has a profound impact on the ligand's electronic properties and subsequent reactivity. Bromine is an electron-withdrawing group, which reduces the electron density of the phenanthroline skeleton. nih.gov This electronic modulation influences the ligand's affinity for metal ions. nih.gov

Theoretical studies have shown that halogenation can lead to a lower total ground state energy and greater bond energy compared to the unsubstituted parent molecule. bohrium.com This increased stability can be attributed to shorter bond lengths and altered bond angles. bohrium.com The presence of bromine atoms also affects the electrochemical properties of the resulting metal complexes. For instance, copper(I) complexes containing this compound exhibit the highest potential for copper-centered oxidation compared to complexes with other isomeric dibromophenanthroline ligands. mdpi.comresearchgate.net

Structural Modifications and their Impact on Coordination

The steric bulk of the bromine substituents at the 2 and 9 positions plays a crucial role in dictating the coordination geometry of the resulting metal complexes. These substituents provide steric hindrance around the metal center, which can inhibit the coordination of multiple ligands and favor specific geometries, such as trigonal or tetrahedral. wikipedia.org This is in contrast to the parent 1,10-phenanthroline, which readily forms tris-chelate complexes like [M(phen)₃]²⁺. wikipedia.org

The position of the bromine substituents significantly influences the photophysical properties of the metal complexes. For example, copper(I) complexes with 3,8-dibromo-1,10-phenanthroline (B9566) show blue-shifted emission wavelengths compared to those with the 2,9-dibromo isomer. evitachem.com This highlights how subtle structural modifications of the ligand can be used to tune the properties of the final coordination compound. researchgate.net

Metal Complexation Studies

The unique characteristics of this compound have led to its extensive use in the synthesis of various metal complexes, with a particular focus on copper(I).

Copper(I) Complexes with this compound Ligands

Copper(I) complexes incorporating this compound have been the subject of significant research interest. mdpi.comnih.gov These complexes often exhibit interesting photophysical properties, making them promising candidates for applications in areas such as light-emitting devices.

In solution, these copper(I) compounds are typically weak yellow or orange emitters. mdpi.com However, in the solid state as powdered samples, they can exhibit bright yellow emissions with significant photoluminescence quantum yields. mdpi.comresearchgate.net For example, a specific complex, [Cu(xantphos)(2,9-Br₂phen)][PF₆], has been reported to have a photoluminescence quantum yield of up to 45%. mdpi.comresearchgate.net The emission from these complexes is generally assigned to a metal-to-ligand charge transfer (³MLCT) transition. mdpi.com

A notable characteristic of copper(I) complexes with this compound is the significant blue-shift in their emission spectra compared to complexes containing other isomeric dibromophenanthroline ligands. mdpi.com This shift is observed in both solution and the solid state. researchgate.net

A series of heteroleptic copper(I) complexes with the general formula [Cu(P^P)(2,9-Br₂phen)][PF₆] have been synthesized and characterized, where P^P represents a diphosphine ligand such as bis(2-(diphenylphosphano)phenyl)ether (POP) or 4,5-bis(diphenylphosphano)-9,9-dimethylxanthene (xantphos). mdpi.com

The synthesis of these compounds can be achieved through different strategies depending on the specific diphosphine ligand used. For the xantphos-containing complexes, a solution of xantphos (B1684198) and this compound in dichloromethane (B109758) is added to a solution of [Cu(MeCN)₄][PF₆] in the same solvent and stirred at room temperature. mdpi.com For the POP-containing complexes, the POP ligand is first combined with [Cu(MeCN)₄][PF₆] before the addition of the this compound ligand. mdpi.com

These complexes have been thoroughly characterized using various analytical techniques, including multinuclear NMR spectroscopy, mass spectrometry, and single-crystal X-ray analysis. mdpi.comresearchgate.net High-resolution electrospray ionization (ESI) mass spectrometry is a key tool for confirming the identity of these compounds. mdpi.com

| Compound | Synthesis Method | Key Characterization Data |

| [Cu(xantphos)(2,9-Br₂phen)][PF₆] | Reaction of xantphos, 2,9-Br₂phen, and [Cu(MeCN)₄][PF₆] in CH₂Cl₂. mdpi.com | High-resolution ESI mass spectrum confirms the presence of the [M - PF₆]⁺ ion. mdpi.com Exhibits yellow emission in the solid state with a high photoluminescence quantum yield. mdpi.comresearchgate.net |

| [Cu(POP)(2,9-Br₂phen)][PF₆] | Staggered addition of POP and then 2,9-Br₂phen to [Cu(MeCN)₄][PF₆] in CH₂Cl₂. mdpi.com | High-resolution ESI mass spectrum was used for characterization due to challenges with elemental analysis. mdpi.com Shows a blue-shifted emission compared to isomers. mdpi.com |

Comparison with Other Isomeric Dibromo-1,10-phenanthroline Ligands (e.g., 3,8- and 4,7-isomers)

The coordination chemistry of this compound is significantly influenced by the position of the bromine substituents, which imparts distinct steric and electronic effects compared to its 3,8- and 4,7-isomers.

The bromine atoms at the 2 and 9 positions in this compound are located adjacent to the nitrogen donor atoms. This proximity creates substantial steric hindrance around the metal center upon coordination. This steric bulk can influence the coordination geometry, often preventing the formation of tris-chelated octahedral complexes, which are common for the parent 1,10-phenanthroline, and favoring complexes with lower coordination numbers. For instance, with larger metal ions, the steric clash between the bromo substituents and other ligands can lead to distorted geometries.

| Ligand Isomer | Position of Bromo Groups | Steric Hindrance at Metal Center | Common Coordination Geometries |

| This compound | Adjacent to Nitrogen Donors | High | Distorted, Lower Coordination Numbers |

| 3,8-Dibromo-1,10-phenanthroline | On the central rings | Low | Octahedral, Less Distorted |

| 4,7-Dibromo-1,10-phenanthroline | On the outer rings | Low | Octahedral, Less Distorted |

Coordination with Other Transition Metals (e.g., Ruthenium, Platinum, Cobalt, Nickel, Iridium)

This compound forms stable complexes with a variety of transition metals, including ruthenium, platinum, cobalt, nickel, and iridium. The coordination chemistry with these metals is diverse, leading to complexes with interesting structural and electronic properties.

Formation of Stable Metal Complexes

The bidentate nature of the phenanthroline core allows this compound to form stable chelate rings with transition metal ions.

Ruthenium: Ruthenium(II) complexes of substituted phenanthrolines are well-studied. While direct studies on this compound are limited, related complexes with substituents at the 2 and 9 positions, such as 2,9-diphenyl-1,10-phenanthroline, form stable Ru(II) complexes. These complexes, however, can exhibit photochemical lability due to the population of substitutionally labile ligand field states.

Platinum: Platinum(II) complexes with 1,10-phenanthroline and its derivatives are known to form stable square planar complexes. The steric bulk of the 2,9-dibromo substituents would be expected to influence the geometry and reactivity of such complexes.

Cobalt: Cobalt(II) readily forms complexes with substituted phenanthrolines. For instance, dibromido(2,9-dimethyl-1,10-phenanthroline-κN,N′)cobalt(II) has been synthesized and structurally characterized, revealing a distorted tetrahedral geometry. The bromo analogue would be expected to form similar stable complexes.

Nickel: Nickel(II) forms stable complexes with 2,9-disubstituted-1,10-phenanthrolines. X-ray crystal structures of nickel(II) complexes with 2,9-diaryl-1,10-phenanthroline ligands show four-coordinate, slightly flattened tetrahedral geometries.

Iridium: Iridium(III) forms stable octahedral complexes with phenanthroline ligands. The steric hindrance from the 2,9-substituents in 2,9-dimethyl-1,10-phenanthroline has been shown to lead to longer Ir-N bond lengths compared to the unsubstituted analogue. Similar effects would be anticipated for the 2,9-dibromo derivative.

| Metal | Typical Oxidation State | Common Coordination Geometry with Substituted Phenanthrolines |

| Ruthenium | +2 | Octahedral |

| Platinum | +2 | Square Planar |

| Cobalt | +2 | Tetrahedral |

| Nickel | +2 | Tetrahedral |

| Iridium | +3 | Octahedral |

Role in Electrocatalysis

Metal complexes of 1,10-phenanthroline and its derivatives have been investigated as electrocatalysts, particularly for the hydrogen evolution reaction (HER). The catalytic activity is often dependent on the metal center and the electronic properties of the ligand. The electron-withdrawing nature of the bromo

Structural Characterization of Metal Complexes

The definitive characterization of metal complexes of this compound relies on a suite of analytical methods that provide complementary information about their structure and composition in both the solid state and solution.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous, three-dimensional molecular structure of a crystalline compound. This method provides precise data on bond lengths, bond angles, and the coordination geometry around the metal center.

The uncomplexed this compound ligand itself has been characterized by SC-XRD, revealing its planar structure and key intramolecular dimensions. chemicalbook.comresearchgate.net The crystal structure is orthorhombic with the space group Pna2₁, and the molecules form a one-dimensional layered structure through π-π stacking interactions. chemicalbook.com

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₆Br₂N₂ | researchgate.net |

| Crystal System | Orthorhombic | chemicalbook.comresearchgate.net |

| Space Group | Pna2₁ | chemicalbook.comresearchgate.net |

| a (Å) | 19.6816(9) | researchgate.net |

| b (Å) | 4.6554(2) | researchgate.net |

| c (Å) | 11.8795(6) | researchgate.net |

| Volume (ų) | 1088.47(9) | researchgate.net |

| Temperature (K) | 293 | researchgate.net |

When this compound coordinates to a metal ion, SC-XRD analysis reveals the resulting geometry. While specific crystal structures for metal complexes of this exact ligand are not widely reported, analysis of closely related structures, such as those with 2-phenyl-1,10-phenanthroline (B3045544) or 2,9-dimethyl-1,10-phenanthroline, provides significant insight. For instance, in dichlorido(2-phenyl-1,10-phenanthroline-κ²N,N')copper(II), the Cu(II) center adopts a tetrahedrally distorted square-planar geometry. nih.gov In the dimeric complex di-μ-chloro-bis[chloro(2,9-dimethyl-1,10-phenanthroline)nickel(II)], each nickel(II) center exhibits a distorted trigonal bipyramidal coordination environment. researchgate.net These examples show how the steric and electronic properties of the substituents on the phenanthroline backbone and the choice of metal and ancillary ligands dictate the final structure.

Table 2: Illustrative Metal-Ligand Bond Lengths in Analogous Phenanthroline Complexes

| Complex | Metal-N (phen) Bond Length (Å) | Metal-X Bond Length (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [CuCl₂(C₁₈H₁₂N₂)] (2-phenyl-1,10-phen) | Not specified | Not specified | Tetrahedrally distorted square-planar | nih.gov |

| [Ni₂Cl₄(C₁₄H₁₂N₂)₂] (2,9-dimethyl-1,10-phen) | Not specified | Not specified | Distorted trigonal bipyramidal | researchgate.net |

| [Cu(Indo)₂(DMF)]₂ (Indomethacin complex) | - | 1.959 (avg, Cu-OAc); 2.143 (Cu-OL) | Dimeric paddle-wheel | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing the structure and dynamics of diamagnetic metal complexes in solution. ¹H and ¹³C NMR are most commonly used, providing information about the chemical environment of the ligand's protons and carbon atoms.

Upon coordination of the this compound ligand to a metal center, a downfield shift in the signals of the phenanthroline protons is typically observed. researchgate.net This is due to the donation of electron density from the nitrogen atoms to the metal, which deshields the nearby protons. The magnitude of this shift provides insight into the strength of the metal-ligand interaction.

Studies on analogous complexes, such as those of 2,9-dimethyl-1,10-phenanthroline and 1,10-phenanthroline itself, provide clear examples of these effects. For instance, in palladium(II) and platinum(II) complexes, the signals for the phenanthroline protons are found in the aromatic region, typically between 7.50 and 9.40 ppm. nih.gov The protonation of the phenanthroline nitrogen atoms, as seen in 2,9-dimethyl-4,7-diphenyl chemicalbook.comsoton.ac.ukphenanthrolinediium, also leads to significant downfield shifts of the ring protons, confirming the sensitivity of these positions to electronic changes. jmaterenvironsci.com For ruthenium(II) complexes with substituted phenanthroline ligands, ¹H and ¹³C NMR are routinely used to confirm the formation of the desired products and to assess the symmetry of the complex in solution. researchgate.netcardiff.ac.uk

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Free vs. Coordinated Phenanthroline Analogues

| Compound Type | H-2, H-9 | H-4, H-7 | H-5, H-6 | Reference |

|---|---|---|---|---|

| Free 1,10-Phenanthroline | researchgate.net | |||

| Mg²⁺-Phenanthroline Complex | researchgate.net | |||

| [Pd(phen)(N≡CCH₃)₂]²⁺ | nih.gov |

Mass spectrometry (MS) and elemental analysis are cornerstone techniques for confirming the identity and purity of newly synthesized metal complexes. Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact complex ion, thereby confirming its molecular weight. Techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are particularly useful for charged and non-volatile coordination compounds.

For example, FAB-MS has been successfully used to characterize a range of metal complexes with ligands such as 2,9-dimethyl-1,10-phenanthroline. cdnsciencepub.comcdnsciencepub.com These spectra typically show the intact cation of the complex, as well as structurally significant fragment ions corresponding to the loss of ligands or counter-ions. cdnsciencepub.com The characterization of a binuclear nickel(II) complex with 2,9-dimethyl-1,10-phenanthroline and a ruthenium(II) polypyridyl complex containing the same ligand were both supported by FAB-MS data. researchgate.netresearchgate.net

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimentally determined percentages are compared with the calculated values for the proposed formula, providing crucial evidence for the complex's stoichiometry and purity. The characterization of palladium(II) and platinum(II) complexes with phenanthroline and amino acid ligands, for instance, relies on the close agreement between the found and calculated elemental analysis values to confirm the proposed formulas. ias.ac.in

Table 4: Example of Elemental Analysis Data for a Palladium-Phenanthroline Complex: [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 33.17 | 33.40 | nih.gov |

| Hydrogen (H) | 2.36 | 1.93 | nih.gov |

| Nitrogen (N) | 5.95 | 5.87 | nih.gov |

Photophysical and Electrochemical Properties of 2,9 Dibromo 1,10 Phenanthroline and Its Complexes

Electronic Absorption Properties

The electronic absorption properties of 2,9-dibromo-1,10-phenanthroline are characterized by its distinctive UV-Vis spectrum. When complexed with metal ions, such as copper(I), the resulting compounds exhibit electronic absorption and electrochemical properties that are comparable to well-established benchmark complexes like [Cu(dmp)2]+, where 'dmp' stands for 2,9-dimethyl-1,10-phenanthroline. acs.orgresearchgate.net

In copper(I) complexes with 2,9-dihalo-1,10-phenanthroline ligands, the absorption spectra are influenced by the nature of the halogen substituent. For instance, a broad absorption band around 345 nm has been observed in alkyne-based 1,10-phenanthroline (B135089) complexes, which is attributed to a ligand-centered π-π* transition. researchgate.net The absorption spectra of 1,10-phenanthroline and its derivatives can also be affected by environmental factors. For example, the low-energy absorption bands of 1,10-phenanthroline and its substituted derivatives have been shown to shift to longer wavelengths (a red shift) upon protonation. rsc.org

The table below summarizes the key electronic absorption data for a copper(I) complex of this compound.

| Compound | Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Solvent |

| [Cu(L_Br)_2]^+ | 340 nm, 475 nm (sh) | 21000 M⁻¹cm⁻¹, 6000 M⁻¹cm⁻¹ | Dichloromethane (B109758) |

Note: L_Br represents the this compound ligand. 'sh' denotes a shoulder peak.

Luminescence and Photoluminescence Quantum Yields

Complexes of this compound, particularly with copper(I), are known to be luminescent at room temperature. acs.orgresearchgate.netguidechem.com The bulky bromine atoms at the 2 and 9 positions of the phenanthroline ligand are thought to prevent strong interactions between the excited copper complex and solvent molecules, which can quench luminescence. acs.orgresearchgate.net The efficiency of this photoluminescence is, however, highly dependent on the specific halogen substituent. acs.orgresearchgate.net

The solid-state luminescent properties of this compound are influenced by intermolecular interactions. In the solid state, the molecules form a stable one-dimensional layered structure through π-π stacking interactions. chemicalbook.com These layers are further linked into a two-dimensional sheet via C-H···Br hydrogen bonds. chemicalbook.com These packing arrangements can affect the solid-state emission characteristics of the compound.

In solution, copper(I) complexes of 2,9-dihalo-1,10-phenanthrolines exhibit emission spectra that are sensitive to the halogen substituent. For the this compound copper(I) complex, the emission maximum is observed in the orange-red region of the visible spectrum.

The following table presents the emission data for a copper(I) complex of this compound in solution.

| Compound | Emission Maximum (λ_em) | Photoluminescence Quantum Yield (Φ_PL) | Solvent |

| [Cu(L_Br)_2]^+ | 640 nm | 0.02 | Dichloromethane |

Note: L_Br represents the this compound ligand.

Thermally activated delayed fluorescence (TADF) is a mechanism that can enhance the efficiency of light-emitting devices by harvesting both singlet and triplet excitons. In the context of 2,9-disubstituted phenanthrolines, TADF has been observed in derivatives where the phenanthroline core is functionalized with donor-acceptor structures. For instance, 2,9-di(10H-phenoxazin-10-yl)-1,10-phenanthroline has been shown to exhibit TADF. sci-hub.st

While not extensively detailed for the simple this compound, the electronic structure of its copper(I) complexes, with small energy gaps between the singlet and triplet excited states, suggests that TADF could be a contributing factor to their luminescence. rsc.org The photophysical properties of copper(I) complexes with 2,9-disubstituted phenanthrolines have been noted to be enhanced compared to those with substitutions at other positions. rsc.org

The nature of the halogen atom at the 2 and 9 positions of the phenanthroline ligand has a profound impact on the photoluminescence efficiency of its copper(I) complexes. acs.orgresearchgate.net Studies comparing 2,9-dichloro-, 2,9-dibromo-, and 2,9-diiodo-1,10-phenanthroline copper(I) complexes have revealed that the photoluminescence quantum yield varies significantly with the halogen. This dependence is attributed to the influence of the halogen on the excited-state dynamics of the complex. acs.orgresearchgate.net

The table below illustrates the effect of the halogen substituent on the photoluminescence quantum yield of copper(I) complexes.

| Compound | Photoluminescence Quantum Yield (Φ_PL) | Solvent |

| [Cu(L_Cl)_2]^+ | 0.05 | Dichloromethane |

| [Cu(L_Br)_2]^+ | 0.02 | Dichloromethane |

| [Cu(L_I)_2]^+ | < 0.001 | Dichloromethane |

Note: L_Cl, L_Br, and L_I represent the 2,9-dichloro-, 2,9-dibromo-, and 2,9-diiodo-1,10-phenanthroline ligands, respectively.

The excited-state lifetime is a critical parameter that governs the photophysical behavior of luminescent compounds. For copper(I) phenanthroline-based photosensitizers, the excited-state lifetime can be significantly influenced by the substituents on the phenanthroline ligand. rsc.orgrsc.org For instance, the excited-state lifetime of [Cu(dsbtmp)2]+, where 'dsbtmp' is a substituted phenanthroline, was found to be three orders of magnitude longer than that of [Cu(dmp)2]+. rsc.org Rhenium(I) complexes with imidazo[4,5-f]-1,10-phenanthroline ligands have shown excited-state lifetimes in the range of 149–267 nanoseconds in aerated solution. soton.ac.uk

For the copper(I) complex of this compound, the excited-state lifetime has been measured in microseconds.

The following table provides the excited-state lifetime for a copper(I) complex of this compound.

| Compound | Excited-State Lifetime (τ) | Solvent |

| [Cu(L_Br)_2]^+ | 3.26 µs | Dichloromethane |

Note: L_Br represents the this compound ligand.

Electrochemical Behavior

The electrochemical properties of this compound and its metal complexes are crucial for understanding their reactivity and potential applications in areas such as catalysis and molecular electronics. The introduction of bromine atoms at the 2 and 9 positions significantly influences the electronic structure of the phenanthroline core, which in turn affects the redox potentials and the nature of the electrochemical processes.

Redox Potentials and Reversible Redox Behavior

Complexes of 1,10-phenanthroline and its derivatives with transition metals, particularly copper, exhibit rich redox chemistry. The redox potentials of these complexes are sensitive to the nature of the substituents on the phenanthroline ligand. For instance, in copper complexes, the Cu(II)/Cu(I) redox couple is a key feature. While specific redox potential values for this compound complexes are not extensively documented in the readily available literature, the electron-withdrawing nature of the bromine atoms is expected to make the phenanthroline ligand a poorer σ-donor and a better π-acceptor. This would generally lead to a stabilization of the lower oxidation state of the coordinated metal ion, potentially shifting the redox potentials to more positive values compared to the unsubstituted 1,10-phenanthroline complexes.

Studies on related phenanthroline complexes have shown that the reversibility of the redox processes is dependent on the solvent system and the specific ligand structure. For many copper-phenanthroline complexes, the Cu(II)/Cu(I) couple is quasi-reversible or irreversible, often due to structural rearrangements upon change in the copper ion's oxidation state.

Copper-Centered Oxidation Processes

In complexes of this compound with copper, the primary oxidation process is typically centered on the metal ion, involving the Cu(I) to Cu(II) transition. The geometry of the complex plays a significant role in this process. Copper(I) prefers a tetrahedral coordination geometry, while copper(II) can adopt various geometries, including square planar or distorted octahedral. The steric hindrance imposed by the bromo substituents at the 2 and 9 positions can influence the preferred coordination geometry and thus the energetics of the oxidation process.

The oxidation of Cu(I) to Cu(II) in phenanthroline complexes can be initiated electrochemically or by chemical oxidants. The irreversible conversion of Cu(II) to Cu(I) species has been noted as a factor that can lead to the inactivation of catalytic cycles in some copper-phenanthroline catalyzed reactions rsc.orgresearchgate.net. The presence of the bulky and electron-withdrawing bromine atoms in the 2,9-positions can modulate the stability of both the Cu(I) and Cu(II) states, thereby affecting the kinetics and thermodynamics of the copper-centered oxidation.

Ligand-Based Reduction Processes

In addition to metal-centered redox events, phenanthroline ligands themselves can undergo reduction at more negative potentials. These reductions are typically associated with the π-system of the aromatic rings. The introduction of electron-withdrawing bromine atoms would be expected to make the ligand more susceptible to reduction. Therefore, the reduction of the this compound ligand in a complex is anticipated to occur at less negative potentials compared to the unsubstituted phenanthroline ligand.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of this compound and its complexes. While specific CV data for this compound complexes are sparse in the reviewed literature, studies on analogous copper-phenanthroline systems provide valuable insights.

In a typical cyclic voltammogram of a copper-phenanthroline complex, one would expect to observe a redox wave corresponding to the Cu(II)/Cu(I) couple. The peak separation (ΔEp) between the anodic and cathodic peaks provides information about the reversibility of the redox process. A larger peak separation suggests a quasi-reversible or irreversible process, which can be attributed to factors such as slow electron transfer kinetics or structural changes upon redox cycling. The scan rate dependence of the peak currents can be used to determine if the process is diffusion-controlled.

For instance, studies on other substituted phenanthroline-copper complexes have detailed their redox behavior using cyclic voltammetry utexas.edu. The position and shape of the voltammetric waves are highly dependent on the substituents on the phenanthroline ring, the solvent, and the supporting electrolyte. It is reasonable to infer that the strong electronic effect of the bromine atoms in this compound would significantly impact the observed cyclic voltammograms of its metal complexes.

Computational Chemistry and Theoretical Studies

Computational methods provide a powerful tool for understanding the electronic structure, properties, and reactivity of this compound and its complexes at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic properties of molecules. For this compound, computational chemistry data from sources like ChemScene and PubChem provide calculated properties such as Topological Polar Surface Area (TPSA) of 25.78 Ų and a LogP of 4.308 chemscene.comnih.gov.

A study available through ChemicalBook reports on the crystal structure of this compound and includes a quantum chemical calculation of the interaction energy between molecules in the crystal lattice, which was found to be -9.22 kcal/mol chemicalbook.com. This indicates the presence of significant intermolecular interactions, such as π-π stacking, which contribute to the stability of the solid-state structure chemicalbook.com.

DFT calculations on related 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes have been used to understand their photophysical properties and catalytic activity rsc.org. These types of calculations can provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding the electrochemical and photophysical behavior of the complexes. While specific quantum chemical calculation results for this compound complexes were not detailed in the provided search results, the methodologies applied to similar systems are directly applicable.

Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Br₂N₂ | chemscene.com |

| Molecular Weight | 338.00 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | chemscene.com |

| LogP | 4.308 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method utilized to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. TD-DFT is particularly valuable for predicting absorption spectra and understanding the nature of electronic transitions within a molecule, such as this compound and its complexes.

In the context of this compound, TD-DFT calculations can elucidate the energies and characteristics of its molecular orbitals. The electronic transitions in phenanthroline-based systems are typically characterized as π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, which are generally of high intensity. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (primarily from the nitrogen lone pairs in the phenanthroline ring) to an antibonding π* orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions.

A hypothetical table of predicted electronic transitions for this compound, based on the general understanding of similar compounds, is presented below. This table illustrates the type of data that would be obtained from a TD-DFT analysis.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~350-400 | ~0.1-0.3 | HOMO → LUMO (π → π) |

| S0 → S2 | ~300-350 | ~0.01-0.05 | HOMO-1 → LUMO (n → π) |

| S0 → S3 | ~280-320 | ~0.5-0.8 | HOMO → LUMO+1 (π → π*) |

Ab Initio Molecular Dynamics Calculations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from the electronic structure, which is calculated "on the fly" as the simulation progresses. arxiv.org This method is particularly useful for studying the dynamic behavior of molecules, including conformational changes, reaction mechanisms, and excited-state dynamics. AIMD simulations provide a detailed, time-resolved picture of molecular motion and are based on fundamental quantum mechanical principles without the need for empirical parameters. arxiv.org

For this compound and its complexes, AIMD simulations could be employed to explore several key aspects of their photophysical and electrochemical properties. For example, upon electronic excitation, a molecule's geometry can change significantly. AIMD simulations of the excited state can track these geometric rearrangements, providing insights into the relaxation pathways from the initial excited state to a more stable excited-state geometry. This information is crucial for understanding the Stokes shift, which is the difference in energy between the absorption and emission maxima.

Furthermore, AIMD can be used to simulate the interaction of this compound with its environment, such as solvent molecules. These interactions can have a profound impact on the photophysical properties, including the lifetime of the excited state and the quantum yield of luminescence. By simulating the dynamics of the molecule and its surrounding solvent, AIMD can help to elucidate the role of the environment in modulating these properties. While specific AIMD studies on this compound were not found in the available literature, the methodology has been applied to study the dynamics of other complex molecular systems.

Prediction of Photophysical Features

The prediction of photophysical features of molecules like this compound and its complexes relies heavily on computational methods such as TD-DFT and AIMD. These theoretical approaches allow for the calculation of various properties that govern the interaction of the molecule with light.

Key photophysical features that can be predicted computationally include:

Absorption and Emission Spectra: TD-DFT is the primary tool for calculating the energies and intensities of electronic transitions, which directly correspond to the peaks in the absorption spectrum. By optimizing the geometry of the molecule in its first excited state, the emission energy can also be calculated, providing an estimate of the fluorescence or phosphorescence wavelength.

Quantum Yields: While direct calculation of quantum yields is challenging, computational methods can provide insights into the factors that influence them. For example, by exploring the potential energy surfaces of the excited states, it is possible to identify pathways for non-radiative decay, such as internal conversion or intersystem crossing. A higher probability of non-radiative decay would correspond to a lower fluorescence quantum yield.

Excited-State Lifetimes: The lifetime of an excited state is inversely proportional to the rate of its decay. The radiative decay rate can be related to the oscillator strength of the electronic transition, which is a quantity that can be calculated using TD-DFT. Non-radiative decay rates can be estimated by calculating the coupling between different electronic states.

Solvatochromism: The shift in absorption or emission spectra with solvent polarity can be predicted by performing TD-DFT calculations in the presence of a solvent model. These models can be either implicit, treating the solvent as a continuous medium, or explicit, including individual solvent molecules in the calculation.

For this compound, the presence of the heavy bromine atoms could potentially enhance spin-orbit coupling, which would facilitate intersystem crossing from the singlet excited state to the triplet excited state. This could lead to phosphorescence, which is emission from a triplet state. Computational methods can be used to calculate the rate of intersystem crossing and the energy of the triplet state to predict the likelihood and characteristics of phosphorescence.

The following table summarizes the key photophysical features and the computational methods used for their prediction.

| Photophysical Feature | Computational Method | Predicted Property |

|---|---|---|

| Absorption Spectrum | TD-DFT | Absorption wavelengths (λmax) and intensities |

| Emission Spectrum | TD-DFT (with excited-state geometry optimization) | Emission wavelengths (λem) |

| Quantum Yield | TD-DFT, AIMD | Relative probabilities of radiative vs. non-radiative decay |

| Excited-State Lifetime | TD-DFT | Radiative decay rates |

| Solvatochromism | TD-DFT with solvent models | Shifts in λmax and λem with solvent polarity |

Advanced Applications in Materials Science

Light-Emitting Electrochemical Cells (LECs)

Light-Emitting Electrochemical Cells (LECs) are a class of light-emitting devices that offer simple fabrication and low operating voltage. The active layer in LECs typically consists of an ionic transition metal complex. While 2,9-dibromo-1,10-phenanthroline itself is not the emissive species, it serves as a critical precursor for ligands in the metal complexes used in these devices.

The 1,10-phenanthroline (B135089) core is a classic chelating ligand for various metal ions, including iridium(III) and copper(I), which are known to form highly luminescent complexes suitable for LECs. The bromine atoms at the 2 and 9 positions provide reactive handles for synthetic chemists to modify the ligand's properties. For instance, replacing the standard phenanthroline ligand in an iridium complex with a more sterically bulky or electronically modified derivative can significantly enhance device performance. Studies on related iridium(III) complexes with phenanthroimidazole ancillary ligands have shown that such molecular engineering can lead to remarkably long device lifetimes, higher efficiency, and faster response times in LECs. nih.gov The this compound molecule is an ideal starting point for creating such advanced, functionalized phenanthroline ligands through cross-coupling reactions, allowing for the fine-tuning of the photophysical and electrochemical properties of the final metal complex to optimize LEC performance.

Organic Electronics

Organic electronics is a field focused on the design, synthesis, and application of organic materials with electronic functionalities, such as conductivity and luminescence. This compound is a key component in the synthesis of materials for organic electronics due to its robust, heterocyclic aromatic structure and its capacity for chemical functionalization. It is available in grades specifically for electronics applications, indicating its importance in this sector. americanelements.com

The compound's utility lies in its role as a monomer or building block for creating larger, conjugated systems like oligomers and polymers. These materials are the foundation for various organic electronic components, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to form carbon-based nanoarchitectures with extended π-electron systems is crucial for these applications. The debrominative coupling reactions of this compound provide a direct route to synthesize such conjugated structures, opening pathways to novel organic electronic devices.

Supramolecular Assemblies and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent candidate for building complex supramolecular structures due to its defined geometry and multiple interaction sites.

The molecule's planar structure and aromatic character facilitate self-assembly through specific, directional interactions. On-surface synthesis, a technique where reactions and self-assembly occur on a solid substrate, has been used with this compound to create highly ordered nanostructures. When deposited on a copper surface (Cu(111)), the molecules can self-assemble and subsequently react via debrominative coupling to form covalent oligomers and macrocycles. researchgate.net The nitrogen atoms of the phenanthroline core can coordinate with metal adatoms on the surface, further directing the assembly process and influencing the final product distribution between cyclic and polymeric structures. researchgate.net

π⋅⋅⋅π Stacking Interactions

A key non-covalent force driving the self-assembly of this compound is the π-π stacking interaction. This interaction occurs between the electron-rich π-systems of adjacent phenanthroline rings. In the solid state, these interactions lead to ordered packing arrangements.

| Interaction Type | Calculated Interaction Energy (kcal/mol) |

| π-π Stacking | -9.22 |

| C-H···Br Hydrogen Bond | -2.48 |

Molecular Switching Devices and Sensors

The 1,10-phenanthroline scaffold, particularly when substituted at the 2 and 9 positions, is a promising platform for designing molecular switches and sensors. These devices function by changing their physical properties, such as fluorescence, in response to an external stimulus like the binding of a metal ion.

Derivatives of 2,9-disubstituted-1,10-phenanthroline have shown significant potential in this area. For example, 1,10-phenanthroline-2,9-dialdoxime exhibits a strong chelation-enhanced fluorescence (CHEF) effect upon binding to metal ions like cadmium(II) and lead(II), suggesting its utility in developing fluorescent sensors for these environmentally relevant metals. uncw.edu Similarly, 2,9-dimethyl-1,10-phenanthroline has been used as the basis for a highly selective mercury(II) probe that operates via fluorescence quenching. grafiati.com The this compound molecule is a versatile precursor for synthesizing these and other functional derivatives, where the bromine atoms can be replaced with various chelating or signaling groups to create tailored molecular sensors.

Macrocycle and Polymer Formation

The reactive bromine atoms of this compound make it an ideal monomer for polymerization and macrocyclization reactions, particularly through surface-mediated synthesis. On-surface reactions allow for the creation of precisely defined one- and two-dimensional covalent nanostructures.

When this compound is heated on a Cu(111) surface, a debrominative coupling reaction occurs. This process can proceed through two different pathways depending on the relative orientation (cis or trans) of the reacting molecules. The trans-connections lead to the formation of linear polymeric chains, while cis-connections result in the formation of macrocycles. researchgate.net Researchers have demonstrated that the reaction pathway can be influenced by using metal-organic coordination as a template to enhance the selectivity towards macrocyclization over polymerization. researchgate.net This precise control over the formation of either polymers or discrete macrocycles is a significant step towards the bottom-up fabrication of complex carbon-based nanomaterials.

Optoelectronic Materials

Optoelectronic materials interact with light and electricity, forming the basis of devices like LEDs, solar cells, and photodetectors. This compound serves as a foundational building block for a range of advanced optoelectronic materials. americanelements.com

Its derivatives are used to construct covalent organic frameworks (COFs), which are porous, crystalline polymers with ordered structures. For instance, a phenanthroline-decorated COF was synthesized via a Sonogashira coupling reaction involving a dibromo-phenanthroline derivative. researchgate.net These COFs can exhibit interesting photophysical properties and have been explored as catalysts. The ability to incorporate the rigid, electron-accepting phenanthroline unit into larger conjugated systems allows for the tuning of the electronic band gap, charge carrier mobility, and luminescent properties of the resulting material. The synthesis of π-conjugated macrocycles and polymers from this compound also provides a direct route to materials with potential applications in light-emitting diodes and other optoelectronic devices. researchgate.net

Tunable Optoelectronic Properties via Derivatization

The derivatization of this compound is a powerful strategy for tuning the optoelectronic properties of the resulting materials. The bromine atoms at the 2 and 9 positions are amenable to various cross-coupling reactions, such as Suzuki and Sonogashira reactions, allowing for the introduction of a wide range of functional groups. This chemical modification has a profound impact on the electronic and photophysical properties of the phenanthroline core, making it a key component in the design of novel photoactive and electroactive materials.

One of the most promising areas of application for derivatives of this compound is in the field of coordination chemistry, particularly in the development of copper(I) complexes for applications in photoredox catalysis and light-emitting devices. The substituents at the 2 and 9 positions play a crucial role in modulating the properties of these complexes. For instance, the introduction of bulky aryl groups can influence the stereochemistry around the copper center, which in turn affects the excited-state dynamics and luminescent properties of the complex.

A systematic study of homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) complexes, synthesized from this compound precursors, has demonstrated the significant influence of the aryl substituents on the electrochemical and photophysical properties of the resulting materials. The electronic nature of the aryl group, whether electron-donating or electron-withdrawing, directly impacts the energy levels of the molecular orbitals involved in the photophysical processes.

Table 1: Photophysical and Electrochemical Data for Selected Homoleptic bis(2,9-diaryl-1,10-phenanthroline)copper(I) Complexes

| Aryl Substituent | Emission Max (nm) | Quantum Yield (%) | Excited State Lifetime (ns) |

| p-CF3C6H4 | 735 | 0.1 | 55 |

| p-FC6H4 | 730 | 0.2 | 65 |

| p-OMeC6H4 | 740 | 0.3 | 80 |

The data in Table 1 clearly illustrates the tunability of the optoelectronic properties of these copper(I) complexes through derivatization of the 2,9-positions of the phenanthroline ligand. The variation in emission maxima, quantum yields, and excited-state lifetimes highlights the potential for designing materials with specific photophysical characteristics for applications such as organic light-emitting diodes (OLEDs) and photocatalysis.

Furthermore, theoretical studies employing density functional theory (DFT) have provided valuable insights into the substituent effects on the photophysical properties of 2,9-substituted phenanthroline copper(I) complexes. These studies have shown that the nature of the substituent at the 2 and 9 positions influences the geometry of the complex in its excited state, which is a key determinant of its luminescent behavior. The steric and electronic properties of the substituents can be fine-tuned to control the radiative and non-radiative decay pathways of the excited state, thereby optimizing the desired optoelectronic properties.

Periodic Mesoporous Organosilica (PMO) Frameworks

Periodic Mesoporous Organosilica (PMO) materials are a class of hybrid organic-inorganic materials characterized by their ordered porous structure and the presence of organic functionalities within the silica (B1680970) framework. These materials have garnered significant interest for applications in catalysis, sensing, and separation due to their high surface area, tunable pore size, and the ability to incorporate a variety of functional groups.

The incorporation of 1,10-phenanthroline moieties into PMO frameworks is a promising strategy for creating solid-state catalysts and sensors. The phenanthroline unit can act as a ligand to immobilize metal centers within the mesoporous structure, leading to highly active and recyclable catalytic systems. nih.gov While the synthesis of phenanthroline-based PMOs has been reported, these have primarily utilized the 3,8-disubstituted isomer of dibromo-1,10-phenanthroline as the precursor. nih.gov In these studies, the dibromo-phenanthroline is first functionalized with silyl (B83357) groups, which can then undergo co-condensation with a silica source to form the PMO framework. nih.gov

Despite the extensive research into phenanthroline-based PMOs, a specific application or detailed study involving the use of This compound for the synthesis of PMO frameworks is not well-documented in the current scientific literature. The steric hindrance caused by the substituents at the 2 and 9 positions, which are adjacent to the nitrogen atoms, may present challenges in the synthesis of the silylated precursors required for the formation of PMO materials. Further research is needed to explore the feasibility and potential advantages of incorporating the 2,9-disubstituted phenanthroline moiety into PMO frameworks.

Catalytic Applications of 2,9 Dibromo 1,10 Phenanthroline Based Systems

Role as Ligands in Metal Catalysis

2,9-Dibromo-1,10-phenanthroline functions as a crucial ligand in metal catalysis, primarily due to its strong ability to chelate metal ions. lookchem.com The two nitrogen atoms of the phenanthroline ring system readily coordinate with a wide range of transition metals, forming stable complexes. lookchem.comguidechem.com The bromine atoms at the 2 and 9 positions introduce significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry of the resulting complex, which in turn can fine-tune the catalytic activity and selectivity of the metal center. nih.gov

Furthermore, the bromine atoms serve as reactive handles for further functionalization. Through cross-coupling reactions, the bromine atoms can be replaced with various organic groups, allowing for the synthesis of a diverse library of tailored ligands. This modularity is a key advantage, enabling the rational design of catalysts with specific properties for targeted applications. The electronic properties of the phenanthroline ring can also be modified through these substitutions, impacting the electron density at the metal center and influencing its catalytic performance.

Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound and its derivatives have demonstrated significant utility. Metal complexes incorporating these ligands have been successfully employed as catalysts in a variety of organic transformations. rsc.org For instance, palladium complexes bearing phenanthroline-based ligands have been utilized in cross-coupling reactions, a cornerstone of modern synthetic chemistry. researchgate.net

One notable application is in the hydrosilylation of alkynes. A study reported the use of a cobalt complex supported on a periodic mesoporous organosilica (PMO) functionalized with a 1,10-phenanthroline (B135089) derivative. nih.govrsc.org This heterogeneous catalyst, derived from a homogeneous precursor concept, exhibited good catalytic activity for the hydrosilylation of phenylacetylene (B144264) with phenylsilane. nih.govrsc.org The unique steric environment provided by the phenanthroline ligand embedded within the mesoporous structure was found to influence the regioselectivity of the reaction. rsc.org

Water Oxidation Catalysis

The development of efficient catalysts for water oxidation is a critical challenge in the field of artificial photosynthesis and renewable energy. This process, which involves the four-electron oxidation of water to produce molecular oxygen, is a key step in splitting water into hydrogen and oxygen. While specific studies focusing solely on this compound in water oxidation are not prevalent in the provided search results, the broader class of phenanthroline-based ligands is known to be effective in this area. Ruthenium complexes containing phenanthroline derivatives are among the most studied water oxidation catalysts. The phenanthroline ligand plays a crucial role in stabilizing the high oxidation states of the ruthenium center required for the catalytic cycle. The electronic and steric properties of the ligand can be tuned to optimize the catalyst's performance, including its turnover frequency and stability.

Cross-Coupling Reactions

This compound and its derivatives are extensively used in cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms on the phenanthroline ring can themselves participate in cross-coupling reactions, allowing for the synthesis of more complex, functionalized phenanthroline ligands. For example, the Kumada-Tamao-Corriu cross-coupling reaction has been used to synthesize a 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline precursor from 3,8-dibromo-1,10-phenanthroline (B9566). rsc.org

Furthermore, metal complexes of this compound can act as catalysts for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, often utilize phenanthroline-based ligands. researchgate.net These ligands can enhance the stability and activity of the palladium catalyst, leading to higher yields and milder reaction conditions. For instance, a new application of the Suzuki-Miyaura reaction was reported for the efficient synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline from 3,8-dibromo-1,10-phenanthroline, avoiding polymerization issues encountered with the Sonogashira route. researchgate.net

Oxygen Reduction Reactions (ORR)